Cas no 177976-49-7 (3-Phenylbenzylamine)

3-Phenylbenzylamine structure
3-Phenylbenzylamine structure
Product Name:3-Phenylbenzylamine
CAS No:177976-49-7
MF:C13H13N
MW:183.249023199081
MDL:MFCD00270124
CID:135373
PubChem ID:2760368
Update Time:2024-11-01

3-Phenylbenzylamine Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3-ylmethanamine
    • RARECHEM AL BW 0885
    • TIMTEC-BB SBB007527
    • 3-PHENYLBENZYLAMINE
    • 3-(Aminomethyl)biphenyl
    • (Biphenyl-3-yl)methylamine, 3-Phenylbenzylamine
    • [1,1'-Biphenyl]-3-MethanaMine
    • Biphenyl-3-MethanaMine
    • (3-phenylphenyl)methanamine
    • [1,1'-biphenyl]-3-ylmethanamine HCl
    • Biphenyl-3-methanamine HCl
    • 1-Biphenyl-3-ylmethanamine
    • FT-0676245
    • J-011349
    • CHEMBL4162063
    • AMY14209
    • WKHABRRJMGVELW-UHFFFAOYSA-N
    • AS-2147
    • DTXSID70375136
    • {[1,1'-biphenyl]-3-yl}methanamine
    • (biphenyl-3-y)methylamine
    • CS-0156417
    • MFCD00270124
    • C-Biphenyl-3-yl-methylamine
    • SCHEMBL43554
    • 3-phenyl-benzylamine
    • AKOS009158180
    • EN300-1585897
    • 3-(phenyl)benzyl amine
    • PS-6121
    • 3-phenyl benzylamine
    • 177976-49-7
    • 3-Phenylbenzylamine, AldrichCPR
    • BDBM50331395
    • A812327
    • SY262823
    • 3-Phenylbenzylamine ,98%
    • 1-{[1,1'-BIPHENYL]-3-YL}METHANAMINE
    • doi:10.14272/WKHABRRJMGVELW-UHFFFAOYSA-N.1
    • DB-114304
    • 3-Phenylbenzylamine
    • MDL: MFCD00270124
    • Inchi: 1S/C13H13N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10,14H2
    • InChI Key: WKHABRRJMGVELW-UHFFFAOYSA-N
    • SMILES: NCC1C=CC=C(C=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 183.10500
  • Monoisotopic Mass: 183.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Melting Point: 28 °C
  • Boiling Point: 128 °C
  • PSA: 26.02000
  • LogP: 3.51260
  • Sensitiveness: Air Sensitive

3-Phenylbenzylamine Security Information

  • Hazard Category Code: 36/37/38-50-41-37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: T Xi
  • Safety Term:S26-36/37/39
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT, IRRITANT-HARMFUL

3-Phenylbenzylamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3-Phenylbenzylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:177976-49-7)3-Phenylbenzylamine
Order Number:A812327
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:57
Price ($):155.0/292.0/662.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:177976-49-7)3-Phenylbenzylamine
A812327
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):155.0/292.0/662.0
Email